![molecular formula C16H23NO4 B6356332 3-{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid CAS No. 1182239-01-5](/img/structure/B6356332.png)
3-{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid, also known as Boc-4-amino-3-methylphenylalanine, is an amino acid derivative. The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular formula of this compound is C16H23NO5 . The InChI code is 1S/C10H16F3NO4/c1-9(2,3)18-8(17)14(4)6(5-7(15)16)10(11,12)13/h6H,5H2,1-4H3,(H,15,16) .Chemical Reactions Analysis
Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
The molecular weight of this compound is 309.36 . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.Scientific Research Applications
Peptide Synthesis and Solid-Phase Peptide Chemistry
Suzuki–Miyaura Coupling Reactions
Medicinal Chemistry and Drug Design
Protein Engineering and Folded Peptide Structures
Nanomaterials and Surface Modification
Chiral Ligands and Asymmetric Synthesis
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[(4-methylphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-12-5-7-13(8-6-12)11-17(10-9-14(18)19)15(20)21-16(2,3)4/h5-8H,9-11H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITLJMGWMFSMPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CCC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(Tert-butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

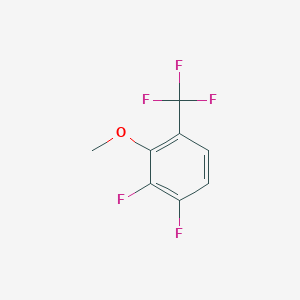
![3-{[(t-Butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid](/img/structure/B6356254.png)
![3-{[(t-Butoxy)carbonyl][(2-methoxyphenyl)methyl]amino}propanoic acid](/img/structure/B6356267.png)
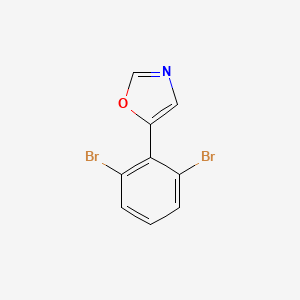
![2-[4-(Trifluoromethoxy)phenyl]furan](/img/structure/B6356282.png)
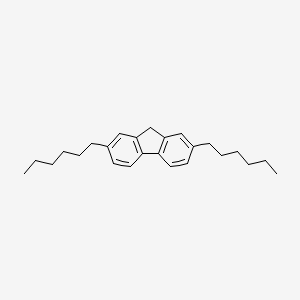
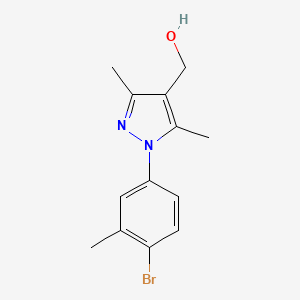
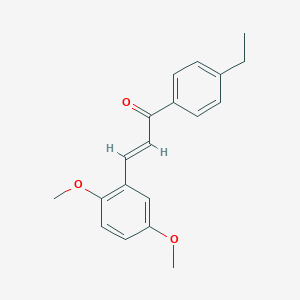
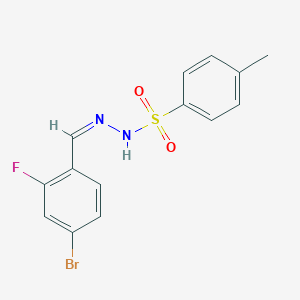



![N-{[(1S)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}glycine](/img/structure/B6356362.png)
